8-Hydroxymoxifloxacin

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

8-Hydroxymoxifloxacin (Moxifloxacin EP Impurity E) is the O-desmethyl, Phase I metabolite of moxifloxacin. It is an essential certified reference standard for impurity profiling, stability-indicating method validation, and ANDA/NDA batch release testing per USP and EP monographs. Under EP-recommended HPLC conditions, its distinct retention time of ~25.5 min—separated by ~8.8 min from the parent drug—ensures accurate resolution verification and reliable system suitability. Unlike generic quinolone analogs, this compound provides validated chromatographic behavior essential for quantifying degradation products, particularly under alkaline forced-degradation conditions. Procure this standard to meet pharmacopeial specifications, support metabolic profiling in biological matrices, and ensure regulatory compliance in finished drug product release.

Molecular Formula C20H22FN3O4
Molecular Weight 387.4 g/mol
CAS No. 721970-36-1
Cat. No. B1441361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxymoxifloxacin
CAS721970-36-1
Molecular FormulaC20H22FN3O4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F
InChIInChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1
InChIKeyIRASTQSQRDRSEH-ZUZCIYMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxymoxifloxacin (CAS 721970-36-1): Structural Identity and Procurement Classification for Analytical Reference Standards


8-Hydroxymoxifloxacin (CAS 721970-36-1, molecular formula C20H22FN3O4, molecular weight 387.4 g/mol) is the O-desmethyl analog of moxifloxacin, formally designated as Moxifloxacin EP Impurity E and Moxifloxacin Related Compound E per USP monographs . It is a hydroxy-substituted fluoroquinolone derivative formed via demethylation of the 8-methoxy group on the parent quinolone core [1]. The compound is recognized as a Phase I metabolite of moxifloxacin in both human and animal models [2], and is widely used as a certified reference standard for impurity profiling, analytical method validation, and stability-indicating assay development in pharmaceutical quality control and ANDA submissions .

Why 8-Hydroxymoxifloxacin Cannot Be Substituted with Moxifloxacin Parent or Other Fluoroquinolone Analogs in Analytical and Metabolic Studies


Generic substitution of 8-hydroxy moxifloxacin with the parent drug moxifloxacin or other quinolone derivatives fails for two critical reasons. First, from an analytical chemistry perspective, the compounds exhibit distinct chromatographic retention behavior: under European Pharmacopoeia-recommended HPLC conditions (C18 column, phosphate buffer pH 3.0/acetonitrile gradient), 8-hydroxymoxifloxacin elutes at approximately 25.5 minutes, whereas moxifloxacin elutes at 16.7 minutes . This 8.8-minute retention time difference is essential for accurate impurity quantification and method specificity validation. Second, from a metabolism and toxicology standpoint, the hydroxylated metabolite is a distinct molecular entity formed via CYP450-independent Phase I O-demethylation [1], and its presence must be independently monitored to assess drug exposure, metabolic fate, and potential toxicological liabilities in preclinical and clinical studies [2]. Substituting with structurally dissimilar analogs introduces unvalidated chromatographic behavior and fails to meet regulatory requirements for impurity profiling.

8-Hydroxymoxifloxacin (CAS 721970-36-1): Quantitative Differentiation Evidence Relative to Moxifloxacin and Metabolite Analogs


Chromatographic Retention Time Differentiation Under EP HPLC Conditions

Under European Pharmacopoeia-recommended reversed-phase HPLC conditions (C18 column, phosphate buffer pH 3.0 with acetonitrile gradient elution), 8-hydroxymoxifloxacin exhibits a retention time of approximately 25.5 minutes, which is distinctly separated from the parent drug moxifloxacin (retention time 16.7 minutes) . This retention time difference of 8.8 minutes provides baseline resolution and unambiguous identification of the impurity in finished drug product testing .

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

Structural Differentiation: O-Desmethyl Analog with Altered Physicochemical Properties

8-Hydroxymoxifloxacin is the O-desmethyl analog of moxifloxacin, lacking the 8-methoxy methyl group present in the parent molecule [1]. This structural modification alters key physicochemical properties: the compound exhibits a predicted LogP (octanol-water partition coefficient) of 0.3 [2] and a predicted pKa of 6.44 ± 0.50 [3], compared to moxifloxacin's reported LogP values ranging from -0.5 to 0.5 (predominantly zwitterionic behavior) and multiple pKa values associated with its carboxylic acid and amine functionalities. The hydroxyl substitution at position 8 introduces an additional hydrogen bond donor (total H-bond donors: 3, versus moxifloxacin's lower count due to the methoxy substitution) [2], which influences solubility and metabolic stability [4].

Drug Metabolism Structure-Activity Relationships Pharmacokinetics

Metabolic Origin and Fate Differentiation from Major Phase II Metabolites

In vivo metabolic studies using LC/ESI-MS/MS with online H/D exchange have identified 8-hydroxymoxifloxacin as one of nine Phase I hydroxylated metabolites of moxifloxacin detected in both urine and plasma samples from Sprague-Dawley rats following oral administration [1]. This Phase I metabolite is formed via O-demethylation of the parent drug and is distinct from the two major Phase II metabolites—M1 (N-sulfate conjugate) and M2 (acyl-glucuronide)—which constitute the predominant metabolic pathways in humans (approximately 52% of dose metabolized via sulfate and glucuronide conjugation) [2][3]. The Phase I hydroxylated metabolites, including 8-hydroxymoxifloxacin, can undergo subsequent Phase II glucuronidation pathways [1]. Critically, the acyl-glucuronide (M2) is detected in plasma and urine but not feces, whereas the N-sulfate (M1) and parent drug appear in all three matrices (plasma, urine, feces) [2]; the precise distribution profile of 8-hydroxymoxifloxacin across these matrices is not quantitatively defined in the accessed literature.

Drug Metabolism LC-MS/MS Bioanalysis Toxicology

Stability and Degradation Profile: Formation Under Alkaline Conditions

8-Hydroxymoxifloxacin (Impurity E) is identified as a degradation product formed under alkaline stress conditions in moxifloxacin drug substance and product . Accelerated stability studies conducted at 40°C and 75% relative humidity demonstrate a 0.2–0.5% increase in Impurity E levels over a six-month period . This rate of formation under accelerated conditions provides a quantitative benchmark for shelf-life extrapolation and highlights the necessity of strict pH control during formulation development and manufacturing .

Forced Degradation Studies Stability-Indicating Methods Pharmaceutical Formulation

8-Hydroxymoxifloxacin (CAS 721970-36-1): Validated Application Scenarios for Analytical and Metabolic Research


Pharmaceutical Quality Control: Impurity Reference Standard for HPLC Method Validation and ANDA Submissions

8-Hydroxymoxifloxacin is used as a certified reference standard (Moxifloxacin EP Impurity E) for system suitability testing, linearity verification, and impurity quantification in finished drug product release testing. Its distinct retention time of approximately 25.5 minutes under EP HPLC conditions—separated from the parent drug by 8.8 minutes—enables accurate resolution verification and method specificity demonstration . This is required for ANDA submissions and routine batch release testing under USP and EP monographs .

Forced Degradation and Stability-Indicating Method Development

This compound serves as a critical marker in forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to validate stability-indicating assay methods. Accelerated stability data showing a 0.2–0.5% increase in Impurity E levels over six months at 40°C/75% RH provides a quantitative benchmark for establishing shelf-life specifications and monitoring degradation trends . The compound's formation under alkaline conditions makes it particularly relevant for assessing pH-dependent stability in formulation development .

LC-MS/MS Method Development for Metabolite Profiling and Pharmacokinetic Studies

8-Hydroxymoxifloxacin is used as an analytical reference for developing and validating LC-MS/MS methods to detect and quantify moxifloxacin metabolites in biological matrices (plasma, urine, tissue homogenates). Its identification among nine Phase I hydroxylated metabolites in in vivo studies [1] underscores its utility in comprehensive metabolic profiling and in assessing potential metabolite-mediated pharmacological or toxicological effects. PBPK models incorporating both Phase I and Phase II metabolite data [2] require accurate reference standards for method calibration.

Structure-Activity Relationship and Physicochemical Profiling Studies

Researchers investigating the impact of 8-position substitution on fluoroquinolone pharmacology use 8-hydroxymoxifloxacin to compare LogP, hydrogen-bonding capacity, and solubility against the 8-methoxy parent drug moxifloxacin [3][4]. The predicted LogP of 0.3 and altered H-bond donor count (3 vs. 2 for moxifloxacin) provide computational and experimental benchmarks for evaluating how O-demethylation affects membrane permeability, metabolic stability, and in vitro antibacterial activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxymoxifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.